molecular formula C24H17F2N5O3 B2609893 N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189855-41-1

N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2609893
CAS RN: 1189855-41-1
M. Wt: 461.429
InChI Key: HNZVOZPFRFDXGW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O3 and its molecular weight is 461.429. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The compound N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, due to its complex structure, is likely synthesized through advanced organic synthesis techniques. Research on similar compounds, such as the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, has demonstrated the use of Ugi four-component reactions followed by copper-catalyzed tandem reactions for assembling complex fused tricyclic scaffolds from readily available materials (An et al., 2017).

Potential Biological Activities

Compounds with similar structural motifs have been explored for various biological activities. For instance, derivatives of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide have shown positive inotropic activity in isolated rabbit heart preparations, indicating potential cardiovascular applications (Zhang et al., 2008). Furthermore, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs has provided insights into the creation of amino acid derivatives linked to triazoloquinoxaline moieties for potential therapeutic applications (Fathalla, 2015).

Chemical Properties and Structural Analysis

The structural analysis of similar compounds, such as various quinoxaline derivatives, has been conducted to understand their chemical properties and potential interactions. For example, the crystal structures of certain substituted quinoxalines have been studied for antimicrobial agents, providing valuable information on the structural requirements for antimicrobial activity (Badran et al., 2003). Additionally, the structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, shedding light on the interactions and properties of similar compounds (Karmakar et al., 2007).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N5O3/c1-14-6-2-5-9-20(14)34-23-22-29-30(13-21(32)27-15-10-11-16(25)17(26)12-15)24(33)31(22)19-8-4-3-7-18(19)28-23/h2-12H,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZVOZPFRFDXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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